Stereochemical Distinction: Solifenacin EP Impurity D vs. API and Other Stereoisomers
Solifenacin EP Impurity D is a (R,S)-diastereomer, structurally differentiated from the active pharmaceutical ingredient which is the (S,R)-enantiomer, as well as from other stereoisomeric impurities including the (S,S)-isomer and (R,R)-isomer. In a validated normal-phase chiral HPLC method, these four stereoisomers were resolved as distinct chromatographic peaks, confirming that Impurity D cannot be substituted with any other Solifenacin stereoisomer for analytical reference purposes [1].
| Evidence Dimension | Stereochemical configuration and chromatographic resolution |
|---|---|
| Target Compound Data | (R,S)-diastereomer (Impurity D) |
| Comparator Or Baseline | API: (S,R)-enantiomer; Other impurities: (S,S)-isomer, (R,R)-isomer |
| Quantified Difference | Four distinct stereoisomers resolved as separate peaks; all closely eluting peak pairs separated with resolution ≥ 2.3 |
| Conditions | Normal-phase HPLC with Chiralpak AD-H column (amylose tris-(3,5-dimethylphenylcarbamate) coated on silica-gel); mobile phase: n-hexane:ethanol:diethylamine (isocratic); detection: 220 nm; run time: 35 min |
Why This Matters
This stereochemical specificity mandates the procurement of Impurity D as a discrete reference standard; using any other Solifenacin stereoisomer would result in incorrect peak assignment and failed method validation.
- [1] Vadagam N, Haridasyam SB, Venkatanarayana M, Lakka NS, Chinnakadoori SR. Separation and simultaneous estimation of enantiomers and diastereomers of muscarinic receptor antagonist Solifenacin using stability-indicating normal-phase HPLC technique with chiral stationary phase amylose tris-(3,5-dimethylphenylcarbamate). Chirality. 2023;35(12):980-992. View Source
